Positional Isomerism and Regiochemical Differentiation: 4-Substituted vs. 5-Substituted Imidazole-Pyridine Connectivity
The attachment of the 2-methyl-1H-imidazol-1-yl moiety at the pyridine 4-position, as opposed to the 5-position (CAS 1019558-27-0), alters the vector of the imidazole ring relative to the 2-aminopyridine hydrogen-bonding pharmacophore. In the structurally related 4-(1H-imidazol-5-yl)pyridin-2-amine series, BRAFV600E inhibitory activity spans IC50 values from 32 nM to >10 µM depending on imidazole C-2 and C-4 substituents, with the most potent inhibitors (e.g., 15j, IC50 32 nM; 16a, IC50 35 nM) featuring specific substitution arrays at the imidazole ring [1]. The 4-position attachment strategy employed in 4-(2-methyl-1H-imidazol-1-yl)pyridin-2-amine provides a distinct starting geometry for fragment growth and library enumeration, enabling access to chemical space not reachable from the 5-substituted isomer [2].
| Evidence Dimension | Regiochemical attachment point (imidazole → pyridine connectivity) |
|---|---|
| Target Compound Data | 4-(2-Methyl-1H-imidazol-1-yl) substitution: imidazole N-1 attached to pyridine C-4; 2-methyl group on imidazole C-2 (CAS 1314356-15-4, MW 174.20) |
| Comparator Or Baseline | 5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-amine (CAS 1019558-27-0): imidazole N-1 attached to pyridine C-5; 2-methyl group on imidazole C-2 (MW 174.20) |
| Quantified Difference | Isomeric: no potency data directly compared; structural divergence in dihedral angle and hydrogen-bonding geometry inferred from class-level BRAFV600E SAR (32 nM to >10 µM range across analogs) |
| Conditions | Structural comparison based on published SAR of 4-(1H-imidazol-5-yl)pyridin-2-amine derivatives evaluated in NCI 60-cell-line panel and BRAFV600E enzymatic assay |
Why This Matters
Procurement of the correct regioisomer is essential for SAR consistency; ordering the 5-substituted isomer instead yields a compound with fundamentally different pharmacophoric geometry, invalidating any structure-activity conclusions.
- [1] Ali, E.M.H.; Abdel-Maksoud, M.S.; Ammar, U.M.; Mersal, K.I.; Yoo, K.H.; Park, J.; Oh, C.-H. Design, synthesis, and biological evaluation of novel imidazole derivatives possessing terminal sulphonamides as potential BRAFV600E inhibitors. Bioorg. Chem. 2021, 104508. View Source
- [2] Angene Chemical. 5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-amine. CAS 1019558-27-0, MDL MFCD11135732. https://www.angenechem.com (accessed 2026-04-25). View Source
